molecular formula C17H13Cl2N3OS B296137 6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

Cat. No. B296137
M. Wt: 378.3 g/mol
InChI Key: DKAOWDKMIKCGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of various kinases, including JAK2, FLT3, and BTK, which are involved in the development of cancer and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate the immune response.

Advantages and Limitations for Lab Experiments

The compound 6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has several advantages and limitations for laboratory experiments. One of the main advantages is its high potency and selectivity, which makes it an ideal candidate for studying the mechanism of action of various enzymes and signaling pathways. However, one of the limitations is the potential toxicity of the compound, which can affect the results of experiments.

Future Directions

There are several future directions for research on 6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one. One of the main areas of research is the development of new derivatives of the compound that have improved potency and selectivity. Another area of research is the identification of new therapeutic applications for the compound, including the treatment of viral infections and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic use.
In conclusion, 6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one is a chemical compound that has shown promising results in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one involves the reaction of 3,4-dichlorobenzyl chloride with thiourea followed by the reaction with phenylacetyl chloride. The resulting product is then reacted with 6-amino-4-hydroxypyrimidine to yield the final compound.

Scientific Research Applications

The chemical compound 6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

Molecular Formula

C17H13Cl2N3OS

Molecular Weight

378.3 g/mol

IUPAC Name

6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

InChI

InChI=1S/C17H13Cl2N3OS/c18-12-7-6-10(8-13(12)19)9-24-17-21-15(20)14(16(23)22-17)11-4-2-1-3-5-11/h1-8H,9H2,(H3,20,21,22,23)

InChI Key

DKAOWDKMIKCGGC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N

SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N

Origin of Product

United States

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